SGLT2 Inhibition Potency: Cyclopropyl vs. Methyl Analog Direct Comparison
In a direct head‑to‑head study of cyclopropane‑bearing C‑glucosides derived from methyl 3-chloro-5-cyclopropylbenzoate versus the corresponding 5‑methyl analog, the cyclopropyl‑containing inhibitor achieved a human SGLT2 IC₅₀ of 150 nM, compared to 180 nM for the 5‑methyl congener when tested under identical conditions [1]. The parallel measurement of SGLT1 inhibition (IC₅₀ = 22,000 nM for the cyclopropyl derivative) confirms that the cyclopropyl ring enhances SGLT2 selectivity relative to the methyl analogue [1].
| Evidence Dimension | Potency (IC₅₀) against human SGLT2 |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM |
| Comparator Or Baseline | Methyl 3-chloro-5-methylbenzoate‑derived C‑glucoside: IC₅₀ = 180 nM |
| Quantified Difference | ΔIC₅₀ = –30 nM (≈17 % improvement in potency) |
| Conditions | Human SGLT2 expressed in CHO cells; [¹⁴C]‑AMG uptake after 45 min |
Why This Matters
A 17 % potency gain at the SGLT2 target, combined with preserved selectivity over SGLT1, reduces the amount of compound required for in‑vivo efficacy and lowers off‑target glucose‑transport risk.
- [1] Shi, Y.; Zhou, C.; Zhang, P.; Liu, J.; Zhao, G.; Wang, Y. Design, Synthesis and Hypoglycemic Activity of Cyclopropane‑Bearing C‑Glucosides as Sodium‑Glucose Cotransporter 2 Inhibitors. Chin. J. Org. Chem. 2016, 36, 604‑612. View Source
